molecular formula C8H9FOS B1344130 [3-Fluoro-4-(methylsulfanyl)phenyl]methanol CAS No. 252562-45-1

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol

Cat. No.: B1344130
CAS No.: 252562-45-1
M. Wt: 172.22 g/mol
InChI Key: SRADQVYSSOTPSR-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C8H9FOS It is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-4-(methylsulfanyl)phenyl]methanol typically involves the introduction of the fluorine and methylsulfanyl groups onto a benzene ring, followed by the addition of a hydroxyl group. One common method involves the reaction of 3-fluorobenzaldehyde with methylthiol in the presence of a base to form the corresponding thioether. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the nucleophile used but can include various substituted benzene derivatives.

Scientific Research Applications

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(methylsulfanyl)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity to certain targets, while the methylsulfanyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol: Similar structure but with an additional methyl group.

    [3-Fluoro-4-(methylthio)phenyl]methanol: Similar structure but with a different positioning of the methylthio group.

Uniqueness

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a methylsulfanyl group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(3-fluoro-4-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRADQVYSSOTPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 3-fluoro-4-(methylsulfanyl)benzaldehyde (19.44 g, 114.2 mmol) and sodium borohydride (2.1 g, 55.46 mmol) in methanol (200 mL) was stirred at room temperature for 2 hour. Water was added to the mixture, and the mixture was evaporated, diluted with ethyl acetate (300 mL), washed with water (100 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with ethyl acetate/hexane (1/4) to provide the subtitle compound (19.91 g, 100% yield) as an oil.
Quantity
19.44 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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